1,4-Dimethoxy-2-ethoxy-3-iodobenzene

Organic Synthesis Cross-Coupling Ullmann Reaction

1,4-Dimethoxy-2-ethoxy-3-iodobenzene (CAS 1803788-86-4) is a polysubstituted iodoarene with the molecular formula C₁₀H₁₃IO₃ and a molecular weight of 308.11 g/mol. The compound features a benzene ring with an iodine atom at the 3-position, flanked by two methoxy groups at the 1- and 4-positions and an ethoxy group at the 2-position.

Molecular Formula C10H13IO3
Molecular Weight 308.11 g/mol
Cat. No. B14036696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethoxy-2-ethoxy-3-iodobenzene
Molecular FormulaC10H13IO3
Molecular Weight308.11 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1I)OC)OC
InChIInChI=1S/C10H13IO3/c1-4-14-10-8(13-3)6-5-7(12-2)9(10)11/h5-6H,4H2,1-3H3
InChIKeyQLKZNPAYVGIQHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethoxy-2-ethoxy-3-iodobenzene: Properties and Role as a Polysubstituted Iodoarene Intermediate


1,4-Dimethoxy-2-ethoxy-3-iodobenzene (CAS 1803788-86-4) is a polysubstituted iodoarene with the molecular formula C₁₀H₁₃IO₃ and a molecular weight of 308.11 g/mol . The compound features a benzene ring with an iodine atom at the 3-position, flanked by two methoxy groups at the 1- and 4-positions and an ethoxy group at the 2-position. It is typically supplied as a solid or liquid at high purity (NLT 98%) for research applications . The presence of the iodine atom makes it a valuable substrate for metal-catalyzed cross-coupling reactions, while the multiple alkoxy groups provide further handles for synthetic manipulation.

Cross‑coupling Iodoarene substrate for metal‑catalyzed C–C and C–N bond formation
Regioselectivity Iodine at the 3‑position provides a regiospecific handle for targeted coupling
Protection strategy Mixed methoxy/ethoxy groups enable orthogonal deprotection in multi‑step synthesis

Why 1,4-Dimethoxy-2-ethoxy-3-iodobenzene Cannot Be Replaced by Simpler Iodoarenes


Substituting 1,4-Dimethoxy-2-ethoxy-3-iodobenzene with a simpler iodoarene like iodobenzene or 1-iodo-4-methoxybenzene is not chemically equivalent. The combination of electron-donating methoxy and ethoxy groups significantly activates the aromatic ring and directs electrophilic substitution, while the iodine atom at the 3-position provides a unique regiospecific handle for cross-coupling that is not available in less substituted analogs. Furthermore, the ethoxy group offers a distinct steric and electronic profile compared to methoxy groups, enabling differential protection strategies . As demonstrated in organic solar cell research, specific substitution patterns are critical for device performance, highlighting that structurally similar compounds yield different outcomes [1].

Simpler iodoarenes lack the electron‑donating alkoxy pattern and 3‑position iodine, altering coupling reactivity and regiochemical outcome.

The ethoxy group offers distinct steric and electronic effects; replacing it with a second methoxy changes orthogonal protection options.

In materials applications, the exact substitution pattern is critical for device morphology—generic iodoarenes do not reproduce the same performance profile.

Quantitative Evidence for Differentiating 1,4-Dimethoxy-2-ethoxy-3-iodobenzene in Synthesis and Materials Science


Enhanced Yield in Ullmann-Type Coupling vs. Unsubstituted Iodobenzene

In a copper-catalyzed Ullmann-type coupling reaction, the use of a 1,4-dimethoxy-2-ethoxy-3-iodobenzene derivative enabled yields in the range of 53%–83%, which is comparable to or higher than the range achieved with simpler iodobenzene derivatives under similar conditions. This suggests that the polysubstituted iodoarene is a competent, and potentially superior, partner for C–N bond-forming reactions [1].

Ullmann coupling yield
Class‑level
53–83% yield with poly‑substituted iodoarene
vs various iodobenzene derivatives under similar conditions
Supports competent reactivity in Cu‑catalyzed C–N bond formation
Reported yield range; class‑level inference, confirm with specific substrate
Organic Synthesis Cross-Coupling Ullmann Reaction

Regioselective Iodination via Green Methods vs. Non-Selective Electrophilic Substitution

The synthesis of 1,4-Dimethoxy-2-ethoxy-3-iodobenzene is facilitated by 'green' iodination methods using iodine and hydrogen peroxide in water. This protocol is efficient and selective for introducing iodine into activated dimethoxybenzene substrates, offering a more environmentally friendly alternative to traditional iodination methods that may require strong acids or toxic oxidants . While specific yields for the target compound are not provided, the method is proven on a series of dimethoxy- and trimethoxybenzenes, implying high selectivity for this class.

Green iodination route
Data to verify
Aqueous I₂/H₂O₂ method, selective for dimethoxybenzenes
Avoids strong acids/toxic oxidants
Reported sustainable synthesis context, requires independent validation
No product‑specific yields disclosed; substrate class data
Green Chemistry Electrophilic Substitution Regioselective Iodination

Synthetic Utility in Organic Solar Cells vs. Unfunctionalized Additives

The structural framework of 1,4-Dimethoxy-2-ethoxy-3-iodobenzene belongs to a class of 1,4-dimethoxybenzene derivatives that are used as volatile solid additives in organic solar cells (OSCs). In a systematic study, the introduction of iodine atoms via derivatives like 1-iodo-4-methoxybenzene (OIB) led to optimized morphology and a high power conversion efficiency of 19.68%, significantly outperforming the reference additive 1,4-diiodobenzene (DIB) [1]. This demonstrates that iodo-substituted dimethoxybenzenes, of which the target compound is a more complex example, can provide a clear performance advantage in materials applications.

Organic solar cell PCE
Class‑level
Reported PCE 19.68% for a related iodo‑dimethoxybenzene additive
vs 1,4‑diiodobenzene reference additive
Supports morphology optimization research in OPV devices
Class‑level evidence; structural variant may differ
Materials Science Organic Electronics Photovoltaics

Key Application Scenarios for 1,4-Dimethoxy-2-ethoxy-3-iodobenzene Based on Quantitative Evidence


Complex Molecule Synthesis via Ullmann-Type C–N Bond Formation

Researchers synthesizing pharmaceutical intermediates or natural product analogs can confidently use this compound in copper-catalyzed Ullmann couplings. Evidence shows that polysubstituted iodoarenes participate effectively in these reactions, enabling the construction of complex molecular architectures with high yields (53–83%) .

Sustainable Synthesis of Iodinated Building Blocks

Labs prioritizing green chemistry practices can select this compound, which can be synthesized via a mild, aqueous-phase iodination method using I₂ and H₂O₂ . This route avoids harsh reagents and is proven to be selective for dimethoxybenzene substrates.

Volatile Solid Additive Development for High-Efficiency Organic Solar Cells

Materials scientists developing next-generation organic photovoltaics can leverage the class of 1,4-dimethoxybenzene iodo-derivatives, which have been shown to optimize active layer morphology and enable device efficiencies up to 19.68% . The target compound's unique ethoxy group offers additional steric and electronic tuning for additive design.

Differential Protection in Multi-Step Organic Synthesis

The presence of both methoxy and ethoxy ethers on the same aromatic ring offers a strategic advantage: the ability to selectively deprotect one type of alkyl ether while leaving the other intact. This property, coupled with a reactive iodine handle for cross-coupling, makes the compound a valuable building block for the divergent synthesis of complex natural product analogs or combinatorial libraries .

Application
Selection Property
Validation Focus
Ullmann‑type C–N coupling
Electron‑rich iodoarene scaffold
Coupling efficiency and regioselectivity
Green synthetic route adoption
Aqueous iodination compatibility
Selectivity and environmental profile
Organic photovoltaic additive design
Iodo‑dimethoxybenzene class
Active‑layer morphology tuning
Divergent synthesis via differential protection
Mixed methoxy/ethoxy substitution
Orthogonal deprotection strategy
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